2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate
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Overview
Description
2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylphenyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant properties and as a lead compound for developing new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with biological molecules are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating ion channels or interacting with neurotransmitter receptors. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-5-isoxazolecarboxylate: Another isoxazole derivative with different functional groups.
N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide: A related compound with an amide group instead of an ester.
Uniqueness
2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate is unique due to its specific substitution pattern on the aromatic ring and the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
145441-06-1 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) 5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8-5-4-6-9(2)12(8)16-13(15)11-7-10(3)17-14-11/h4-7H,1-3H3 |
InChI Key |
WGUSIUPNBKYKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=NOC(=C2)C |
Origin of Product |
United States |
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